1-Propanone-2,2-d2,1-phenyl-

Vue d'ensemble

Description

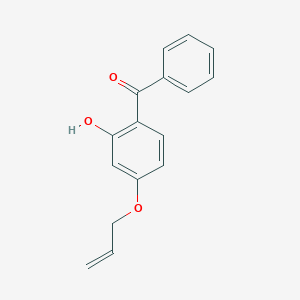

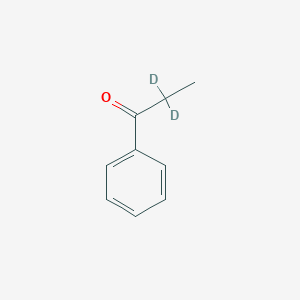

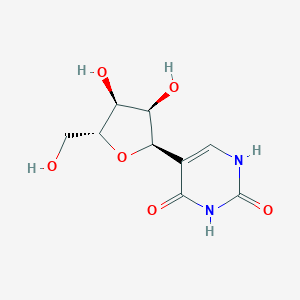

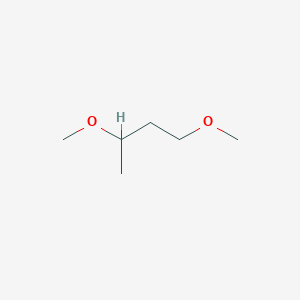

“1-Propanone-2,2-d2,1-phenyl-” is a variant of Phenylacetone, also known as phenyl-2-propanone . It is an organic compound with the chemical formula C6H5CH2COCH3. It is a colorless oil that is soluble in organic solvents . It is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .

Synthesis Analysis

There are many routes to synthesize phenylacetone. Industry uses the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria - alumina solid acid catalyst . An alternative route is zeolite-catalyzed isomerization of phenyl propylene oxide . Another laboratory synthesis involves conventional routes including the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of aluminum chloride catalyst .Molecular Structure Analysis

The molecular structure of “1-Propanone-2,2-d2,1-phenyl-” is similar to that of phenylacetone, with the chemical formula C6H5CH2COCH3 . The structure consists of an acetone group attached to a phenyl group .Chemical Reactions Analysis

Phenylacetone is an intermediate in the biodegradation of amphetamine. In the human liver, flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into phenylacetone, which is non-toxic to humans . Phenylacetone is oxidized to benzoic acid, which is converted to hippuric acid by glycine N-acyltransferase (GLYAT) enzymes prior to excretion .Physical And Chemical Properties Analysis

Phenylacetone is a colorless oil with a pleasant odor . It has a density of 1.006 g/mL, a melting point of -15 °C, and a boiling point of 214 to 216 °C .Applications De Recherche Scientifique

Heterocyclic Synthesis

1-Phenyl-2-thiocyanatoethanone, closely related to 1-Propanone-2,2-d2,1-phenyl-, serves as an important intermediate for synthesizing various heterocyclic systems. It plays a crucial role in the preparation of synthetically valuable and novel heterocyclic compounds, highlighting its significance in organic synthesis and chemical research (Gouda, 2013).

Biochemical Production of Propanol

Research on microbes converting renewable resources into n-propanol and isopropanol, which have industrial applications as biofuels and chemical precursors, includes the development of synthetic pathways and optimization of fermentation conditions. This area of study illustrates the biotechnological potential of compounds related to 1-Propanone-2,2-d2,1-phenyl- in producing value-added molecules (Walther & François, 2016).

Downstream Processing in Microbial Production

The review on downstream processing of biologically produced diols, including 1,3-propanediol, from fermentation broth underscores the economic and technical challenges in microbial production processes. It calls for improvements in separation technologies to enhance yield, purity, and energy efficiency, pointing to the relevance of chemical compounds like 1-Propanone-2,2-d2,1-phenyl- in industrial biotechnology (Xiu & Zeng, 2008).

Lung Cancer Diagnostics

The study on volatile organic compounds (VOCs) as lung cancer biomarkers in breath analysis identifies compounds including 1-propanol, related to 1-Propanone-2,2-d2,1-phenyl-, as potential indicators for lung cancer diagnosis. This research highlights the application of such compounds in developing non-invasive diagnostic tools (Saalberg & Wolff, 2016).

Synthesis of Biologically Active Compounds

The synthesis of 1-indanones, which can be derived from compounds similar to 1-Propanone-2,2-d2,1-phenyl-, showcases the broad range of biological activities these compounds possess, including antiviral, anti-inflammatory, and anticancer properties. This underscores the pharmaceutical and medicinal chemistry applications of such chemical entities (Turek et al., 2017).

Safety And Hazards

Phenylacetone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and causes serious eye irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

2,2-dideuterio-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanone-2,2-d2,1-phenyl- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)